phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate
Overview
Description
Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate is a specialized organic compound that features a phenyl group attached to a carbamate moiety, which is further substituted with a heptadeuteriopropan-2-yl group. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5NCO+CD3CD2CD2OH→C6H5NHCOOCD3CD2CD2
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of deuterated reagents, such as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is essential for the isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield phenylamine and 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Hydrolysis: Phenylamine and 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterium-labeled intermediates for various applications.
Mechanism of Action
The mechanism of action of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to follow the compound’s transformation and distribution within biological systems. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-propylcarbamate: Lacks deuterium labeling, making it less useful for isotopic studies.
Phenyl N-(1,1,1-trideuteriopropan-2-yl)carbamate: Contains fewer deuterium atoms, which may result in different isotopic effects.
Phenyl N-(1,1,1,2,2,3,3-heptadeuteriopropan-2-yl)carbamate: Similar isotopic labeling but may have different physical and chemical properties due to the distribution of deuterium atoms.
Conclusion
This compound is a valuable compound in scientific research due to its unique isotopic labeling. Its synthesis, chemical reactions, and applications in various fields make it an important tool for studying reaction mechanisms, metabolic pathways, and potential therapeutic uses.
Properties
IUPAC Name |
phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVFGTVVVYSFK-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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